Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 896293-85-9) is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 3-(methylsulfonyl)benzamido group at position 2, an acetyl group at position 6, and an ethyl ester at position 3 .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-15-8-9-22(12(2)23)11-16(15)29-19(17)21-18(24)13-6-5-7-14(10-13)30(3,26)27/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYEFAHLIPXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with benzylic positions. These positions are often involved in free radical reactions, nucleophilic substitutions, and oxidations.
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may undergo free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical. This radical can then participate in further reactions, such as nucleophilic substitutions or oxidations.
Biochemical Pathways
It is plausible that the compound could be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions. This process involves the transmetalation of organoboron reagents to a metal catalyst, typically palladium.
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions, it could facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.
Biological Activity
Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 450.52 g/mol. Its structure includes a thieno[2,3-c]pyridine core with various functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O6S2 |
| Molecular Weight | 450.52 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving substituted thiophenes and pyridines.
- Acetylation : The introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.
- Benzamido Group Attachment : The methylsulfonylbenzamido moiety is introduced via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .
Anticancer Activity
This compound has potential anticancer properties. In vitro studies suggest that compounds with a similar thieno-pyridine framework can inhibit cancer cell proliferation:
- Compounds exhibiting IC50 values in the range of 0.5 to 1.7 µM against various cancer cell lines have been reported .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes.
- Receptor Modulation : Acting as agonists or antagonists to specific receptors.
- Signal Transduction Pathways : Influencing cellular signaling that leads to changes in gene expression or protein activity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar thieno-pyridine derivatives exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that Ethyl 6-acetyl derivatives could be promising candidates for further research .
- Anticancer Potential : Another study highlighted the anticancer effects of related compounds on human cancer cell lines such as MGC 80-3 and HCT-116 with significant cell cycle arrest and apoptosis induction observed upon treatment .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promise in the following areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .
This suggests potential applications in developing new antibiotics or antimicrobial agents.
Cancer Research
The compound's structural features allow it to interact with various biological targets associated with cancer pathways. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
Organic Synthesis Applications
This compound can serve as a versatile building block in organic synthesis:
Dipole Synthon in Annulation Reactions
This compound acts as a dipole synthon in phosphine-catalyzed [4 + 2] annulation processes. Such reactions yield tetrahydropyridine carboxylates, which are valuable intermediates in the synthesis of complex organic molecules .
Reaction Mechanisms
The compound may undergo various chemical reactions including:
- Free radical reactions
- Suzuki–Miyaura cross-coupling reactions
These reactions are pivotal for constructing complex molecular architectures .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli with MIC values < 10 µg/mL |
| Study B | Cancer Cell Lines | Induced apoptosis in breast cancer cells at concentrations > 20 µM |
| Study C | Organic Synthesis | Successfully used as a dipole synthon in synthesizing novel tetrahydropyridines |
Comparison with Similar Compounds
Key Observations :
- Position 6 : Acetyl substitution (target compound) may improve metabolic stability over methyl or benzyl groups .
- Position 3 : Ethyl esters generally offer better bioavailability than methyl esters due to slower hydrolysis .
Physicochemical Properties
- Melting Points : Acetyl-substituted analogues (e.g., 3h in ) exhibit lower melting points (93–95°C) than thioureido derivatives (201–202°C), reflecting differences in crystallinity .
Q & A
Q. What synthetic routes are established for this compound, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, acylation, and sulfonylation. For example:
Cyclization : Start with a tetrahydrothieno[2,3-c]pyridine core, similar to methods used for ethyl 2-amino-6-benzyl derivatives .
Acylation : Introduce the 3-(methylsulfonyl)benzamido group via coupling reagents like EDCI/HOBt, optimized at 0–5°C to minimize side reactions .
Esterification : Ethyl ester formation under reflux with anhydrous ethanol and catalytic acid.
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and use inert atmospheres to stabilize reactive intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., acetyl at C6, methylsulfonyl at benzamido). Compare with analogous compounds like ethyl 2-amino-6-benzyl derivatives .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for related tetrahydrothieno[2,3-c]pyridines .
- HRMS : Confirm molecular weight and fragmentation patterns, especially for the methylsulfonyl group (expected m/z: 96 for SOCH).
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks, as seen in structurally similar sulfonamides .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles (respiratory irritant H335 ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can low yields in the acylation step be addressed?
Methodological Answer: Low yields often arise from steric hindrance at the C2 position or competing side reactions. Solutions include:
- Pre-activation of the Carboxylic Acid : Use 3-(methylsulfonyl)benzoic acid pre-activated as a mixed anhydride or NHS ester .
- Catalytic Systems : Employ DMAP or Lewis acids (e.g., ZnCl) to enhance nucleophilicity of the amine group .
- Temperature Control : Perform reactions at –10°C to stabilize intermediates, as shown in triazolo-pyridine syntheses .
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
Methodological Answer: Discrepancies may stem from poor pharmacokinetics (e.g., metabolic instability of the acetyl group):
- Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., ester hydrolysis) .
- Prodrug Strategies : Modify the ethyl ester to a tert-butyl ester for enhanced plasma stability, as seen in related pyridine carboxylates .
- Bioavailability Studies : Conduct PK/PD modeling to correlate in vitro IC with plasma concentrations .
Q. What computational methods predict the reactivity of the methylsulfonyl group?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effect of the methylsulfonyl group on the benzamido moiety. Compare HOMO/LUMO energies with non-sulfonylated analogs .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to assess steric/electronic compatibility .
- Docking Studies : Use crystal structures of target proteins (e.g., COX-2) to predict binding affinities, leveraging sulfonamide-protein interaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
